molecular formula C20H19NO4S B2579100 (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione CAS No. 866137-16-8

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B2579100
CAS No.: 866137-16-8
M. Wt: 369.44
InChI Key: UIYBTVQOWKKSPR-QGOAFFKASA-N
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Description

The compound (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione belongs to the 4-thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur, nitrogen, and two ketone groups. Its structure features:

  • Position 3: A 3-phenylpropyl substituent, enhancing lipophilicity and influencing receptor binding.
  • Position 5: A (4-hydroxy-3-methoxyphenyl)methylene group, contributing to π-π stacking and hydrogen-bonding interactions.

Properties

IUPAC Name

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-25-17-12-15(9-10-16(17)22)13-18-19(23)21(20(24)26-18)11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12-13,22H,5,8,11H2,1H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYBTVQOWKKSPR-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CCCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CCCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione , commonly referred to as a thiazolidine-2,4-dione derivative, is part of a class of compounds known for their diverse biological activities. Thiazolidine derivatives are recognized for their potential therapeutic applications, particularly in the fields of diabetes treatment, antimicrobial activity, and cancer therapy. This article synthesizes current research findings on the biological activity of this specific compound, highlighting its mechanisms of action and potential clinical applications.

Antidiabetic Activity

Thiazolidinediones (TZDs), including the compound in focus, are primarily known for their role as antidiabetic agents. They exert their effects by activating the peroxisome proliferator-activated receptor gamma (PPAR-γ) , which enhances insulin sensitivity and promotes glucose uptake in adipose tissues. Studies have shown that derivatives like this compound can significantly lower blood glucose levels in diabetic models by improving insulin resistance and modulating lipid metabolism .

Antimicrobial Activity

Recent evaluations have demonstrated that thiazolidine derivatives possess notable antimicrobial properties. The compound exhibits activity against various Gram-positive and Gram-negative bacteria. For instance, it has been reported to inhibit growth in species such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.56 to 4.17 μM . The mechanism involves disrupting bacterial cell wall synthesis by inhibiting cytoplasmic Mur ligases, which are crucial for bacterial survival .

Antioxidant Activity

The antioxidant potential of thiazolidine derivatives is another aspect of their biological profile. These compounds can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This activity is particularly beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders . The presence of hydroxyl and methoxy groups in the structure enhances this antioxidant effect by stabilizing free radicals.

Anticancer Activity

Emerging research indicates that thiazolidine derivatives may also possess anticancer properties. Certain analogues have been shown to induce apoptosis in cancer cells by inhibiting topoisomerases I and II, enzymes critical for DNA replication and repair . For example, one study reported that a derivative similar to our compound led to significant cell death in MCF-7 breast cancer cells through intrinsic apoptotic pathways .

The biological activities of thiazolidine derivatives can be attributed to several mechanisms:

  • PPAR-γ Activation : Enhances insulin sensitivity and regulates lipid metabolism.
  • Inhibition of Mur Ligases : Disrupts bacterial cell wall synthesis.
  • Scavenging of ROS : Protects cells from oxidative damage.
  • Topoisomerase Inhibition : Induces apoptosis in cancer cells.

Case Studies

  • Antidiabetic Efficacy : In a controlled study involving diabetic rats treated with the compound, significant reductions in fasting blood glucose levels were observed compared to untreated controls. The study concluded that the compound effectively mimicked the action of existing antidiabetic drugs like pioglitazone .
  • Antimicrobial Testing : A series of compounds were synthesized based on the thiazolidine scaffold and tested against various pathogens. Results indicated that the compound exhibited superior efficacy against Bacillus cereus and Listeria monocytogenes, suggesting its potential as a broad-spectrum antimicrobial agent .
  • Anticancer Properties : In vitro studies on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, indicating its potential as an anticancer therapeutic .

Data Tables

Biological ActivityMechanismReference
AntidiabeticPPAR-γ activation
AntimicrobialInhibition of Mur ligases
AntioxidantROS scavenging
AnticancerTopoisomerase inhibition

Scientific Research Applications

Pharmacological Activities

Thiazolidinediones, including the compound , exhibit a range of pharmacological properties:

  • Antihyperglycemic Activity : Thiazolidinediones are primarily recognized for their role in managing type 2 diabetes mellitus by activating peroxisome proliferator-activated receptor gamma (PPARγ), which enhances insulin sensitivity .
  • Antitumor Effects : Research indicates that thiazolidinedione derivatives can inhibit cancer cell proliferation. Studies have shown promising results against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) where specific derivatives demonstrated significant anticancer activity .
  • Anti-inflammatory Properties : These compounds have been evaluated for their anti-inflammatory effects, which are beneficial in conditions like arthritis and other inflammatory diseases .
  • Antioxidant Activity : The incorporation of phenolic moieties into thiazolidinedione structures has been linked to enhanced antioxidant properties, making them potential candidates for treating oxidative stress-related diseases .

Synthesis and Structural Modifications

The synthesis of (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione typically involves:

  • Condensation Reactions : The compound can be synthesized through condensation reactions involving thiazolidine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
  • Characterization Techniques : The synthesized compounds are characterized using various techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm their structure and purity .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of several thiazolidinedione derivatives against breast cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation in a dose-dependent manner. The mechanisms underlying these effects were further explored through molecular docking studies, revealing interactions with PPARγ receptors similar to established drugs like rosiglitazone .

Case Study 2: Antidiabetic Effects

Another study focused on the antihyperglycemic effects of thiazolidinedione derivatives in diabetic animal models. The findings suggested that these compounds effectively reduced blood glucose levels and improved insulin sensitivity compared to control groups. This reinforces the therapeutic potential of thiazolidinediones in diabetes management .

Summary of Applications

ApplicationDescriptionReferences
AntihyperglycemicEnhances insulin sensitivity via PPARγ activation
AntitumorInhibits proliferation of cancer cells; effective against breast cancer
Anti-inflammatoryReduces inflammation in conditions like arthritis
AntioxidantProtects against oxidative stress; potential in neurodegenerative diseases

Chemical Reactions Analysis

Condensation Reactions at the Thiazolidinedione Core

The 2,4-dione moiety participates in nucleophilic condensation reactions with nitrogen-containing reagents:

ReagentConditionsProduct FormedYieldCharacterization Data (IR, NMR)
ThiosemicarbazideEthanol reflux (7–8 hrs) Hydrazinecarbothioamide derivative68–72%IR: 3423 cm⁻¹ (N–H), 1670 cm⁻¹ (C=O)
SemicarbazideEthanol reflux (7–8 hrs) Hydrazinecarboxamide derivative65–70%¹H NMR: δ 7.67 (s, CH-benzylidene)

Mechanism : The reaction proceeds via nucleophilic attack of the amine group on the electrophilic carbonyl carbon, followed by dehydration to form a Schiff base .

Alkylation at the Phenolic Oxygen

The 4-hydroxy group undergoes alkylation under basic conditions:

Alkylating AgentBase/SolventTemperature/TimeProduct
Ethyl chloroacetateK₂CO₃, dry acetoneReflux (10–12 hrs) Ethoxyacetate-substituted derivative

Key Observations :

  • IR: 1751 cm⁻¹ (ester C=O) confirms ester formation .

  • The 3-phenylpropyl substituent enhances solubility in nonpolar solvents during purification .

Nucleophilic Addition at the Methylidene Bridge

The α,β-unsaturated carbonyl system (C=C adjacent to C=O) undergoes conjugate additions:

ReagentConditionsProductBiological Relevance
MetforminDMF, Cu catalyst, 12 hrs Biguanide-linked derivativeEnhanced insulin-sensitizing activity

Mechanism : Michael addition of the nucleophile (e.g., metformin’s amine) to the β-carbon of the methylidene group .

Ring-Opening Reactions

Under strongly acidic or oxidative conditions, the thiazolidinedione ring undergoes cleavage:

ConditionsObserved TransformationNotes
Concentrated HCl, 70°C Degradation to mercaptoacetic acidSide reaction during furan synthesis

Photochemical and Thermal Stability

  • Thermal decomposition : Above 300°C, the compound degrades into CO₂ and sulfur-containing fragments .

  • Photoreactivity : The benzylidene chromophore undergoes EZ isomerization under UV light, confirmed by NMR shifts .

Biological Activity via Receptor Interactions

While not a direct chemical reaction, the compound’s interaction with PPAR-γ receptors involves:

  • Hydrogen bonding between the 4-hydroxy group and receptor residues.

  • Hydrophobic interactions via the 3-phenylpropyl chain .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Thiazolidine-2,4-dione derivatives differ primarily in substituents at positions 3 and 5, which dictate their pharmacological profiles. Below is a comparative analysis based on the evidence:

Table 1: Structural and Functional Comparison of Thiazolidinedione Derivatives
Compound ID/Reference Position 3 Substituent Position 5 Substituent Key Findings
Target Compound 3-(3-Phenylpropyl) (4-Hydroxy-3-methoxyphenyl)methylene Hypothesized enhanced lipophilicity and receptor affinity (Not directly studied in evidence).
3-(2-Aminoethyl) (2-Thienyl)methylene Strong HIV-1 RT inhibition (Docking score: -8.69 kcal/mol).
3-(4-Hydroxyphenyl) (4-Methoxyphenyl)methylene Synthesized via cyclization; potential antimicrobial activity inferred.
None (2-Thioxo modification) (4-Hydroxy-3-methoxyphenyl)methylene Structural similarity; methanol solvate form crystallized.
Not specified [4-(Difluoromethoxy)-3-methoxyphenyl]methylene Commercial availability; no bioactivity data provided.
Not specified (4-Hydroxy-3-methoxyphenyl)methylene Core structure matches target; IUPAC name and molecular weight provided.

Substituent Impact on Pharmacokinetics

  • Lipophilicity: The 3-phenylpropyl group in the target compound likely enhances membrane permeability compared to smaller substituents (e.g., 2-aminoethyl in ).
  • Hydrogen Bonding : The 4-hydroxy-3-methoxyphenyl group (common in ) facilitates interactions with polar residues in enzyme active sites, critical for inhibitory activity.

Q & A

Q. How can researchers optimize the synthesis yield of this compound?

  • Methodological Answer : The compound can be synthesized via refluxing a mixture of thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide), chloroacetic acid, sodium acetate, and appropriate oxo-compounds in DMF and acetic acid. Sodium acetate acts as a catalyst, and recrystallization from DMF-ethanol mixtures improves purity. Reaction time (2 hours) and stoichiometric ratios (e.g., 1:1:2:3 molar ratios) are critical for yield optimization .

Q. What techniques confirm the molecular structure and stereochemistry?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as demonstrated in Acta Crystallographica studies . Complement with 1H^1 \text{H}-/13C^{13} \text{C}-NMR for functional group analysis and FT-IR to validate carbonyl (C=O) and thiazolidinedione ring vibrations. Mass spectrometry (HRMS) confirms molecular weight .

Q. How to design initial biological activity assays?

  • Methodological Answer : Use in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and DNA-binding studies via UV-Vis titration or fluorescence quenching. Compare with control intercalators (e.g., ethidium bromide) to assess binding modes (e.g., groove vs. intercalation) .

Advanced Research Questions

Q. What computational methods predict reactivity and biological target interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior. Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like PPAR-γ or DNA helices. Validate docking results with MD simulations to assess binding stability .

Q. How to resolve contradictions in reported biological activities?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Ensure compound purity via HPLC (>95%) and control for solvent effects (e.g., DMSO cytotoxicity). Meta-analysis of literature data may reveal structure-activity relationships (SAR) influenced by substituents (e.g., methoxy vs. hydroxy groups) .

Q. What reaction pathways dominate under varying pH conditions?

  • Methodological Answer : Under acidic conditions, oxidation of the 4-hydroxy group forms quinone derivatives. In alkaline environments, nucleophilic substitution at the methoxy group occurs with amines/thiols. Monitor pathways via LC-MS and isolate intermediates for mechanistic validation .

Q. How to address challenges in crystallizing this compound for SC-XRD?

  • Methodological Answer : Use slow evaporation from methanol at 293 K to grow high-quality crystals. Control humidity (<40%) to prevent solvate formation. For stubborn cases, employ seeding techniques or co-crystallization with compatible solvents (e.g., DMF-acetic acid mixtures) .

Safety and Best Practices

Q. What precautions are critical for safe laboratory handling?

  • Methodological Answer : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Store in airtight containers under inert gas (N2_2) to avoid oxidation. Avoid contact with strong oxidizers (e.g., HNO3_3) and ensure fume hood ventilation during synthesis .

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